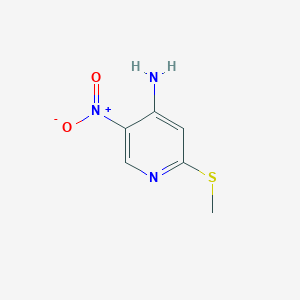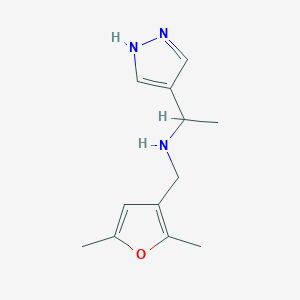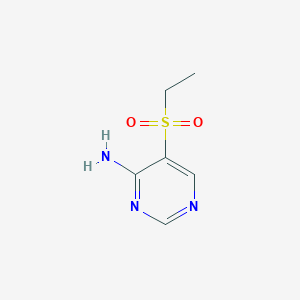![molecular formula C16H14N2O2S B11787922 3-([1,1'-Biphenyl]-4-yl)-4-(methylsulfonyl)-1H-pyrazole](/img/structure/B11787922.png)
3-([1,1'-Biphenyl]-4-yl)-4-(methylsulfonyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-([1,1’-Biphenyl]-4-yl)-4-(methylsulfonyl)-1H-pyrazole is a chemical compound that features a biphenyl group attached to a pyrazole ring with a methylsulfonyl substituent
Méthodes De Préparation
The synthesis of 3-([1,1’-Biphenyl]-4-yl)-4-(methylsulfonyl)-1H-pyrazole typically involves the reaction of a biphenyl derivative with a pyrazole precursor under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where the biphenyl derivative is coupled with a pyrazole ring in the presence of a methylsulfonyl group. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium acetate. Industrial production methods may involve scaling up this synthetic route with optimizations for yield and purity.
Analyse Des Réactions Chimiques
3-([1,1’-Biphenyl]-4-yl)-4-(methylsulfonyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the methylsulfonyl group, yielding a simpler pyrazole derivative.
Substitution: The biphenyl and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions, respectively. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Major products formed from these reactions include sulfone derivatives, reduced pyrazole compounds, and substituted biphenyl-pyrazole derivatives.
Applications De Recherche Scientifique
3-([1,1’-Biphenyl]-4-yl)-4-(methylsulfonyl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 3-([1,1’-Biphenyl]-4-yl)-4-(methylsulfonyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may interact with enzymes or receptors involved in disease pathways, leading to inhibition or modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
3-([1,1’-Biphenyl]-4-yl)-4-(methylsulfonyl)-1H-pyrazole can be compared with other similar compounds such as:
Methylsulfonyl indole-benzimidazoles: These compounds also feature a methylsulfonyl group and have shown anticancer properties.
Ethylsulfonyl counterparts: Similar to the methylsulfonyl derivatives, these compounds exhibit different biological activities and properties.
Other biphenyl derivatives: Compounds with biphenyl groups attached to various functional groups can have diverse applications in chemistry and biology.
The uniqueness of 3-([1,1’-Biphenyl]-4-yl)-4-(methylsulfonyl)-1H-pyrazole lies in its specific structural features and the combination of the biphenyl and pyrazole rings with a methylsulfonyl substituent, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C16H14N2O2S |
|---|---|
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
4-methylsulfonyl-5-(4-phenylphenyl)-1H-pyrazole |
InChI |
InChI=1S/C16H14N2O2S/c1-21(19,20)15-11-17-18-16(15)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-11H,1H3,(H,17,18) |
Clé InChI |
FCGBWNZQFADOMH-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=C(NN=C1)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B11787852.png)
![2-(1-(Benzo[d][1,3]dioxol-5-yl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid](/img/structure/B11787855.png)


![8-(3-Aminopyrrolidin-1-yl)-2-(2-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B11787884.png)


![Hexahydro-1H-pyrrolo[3,4-b]pyridin-5(6H)-one](/img/structure/B11787893.png)

![3-Amino-2-(3-fluorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one](/img/structure/B11787906.png)
![Propyl 2-(p-tolyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11787915.png)
![7-Bromo-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B11787919.png)

